5,6,7,8-Tetrahydroquinazoline-2,6-diamine

DHFR inhibition antiparasitic structure-activity relationship

5,6,7,8-Tetrahydroquinazoline-2,6-diamine (CAS 285139-05-1) is a heterobicyclic organic compound with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol. It belongs to the class of tetrahydroquinazolines, which are partially saturated derivatives of quinazoline.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 285139-05-1
Cat. No. B3121421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-2,6-diamine
CAS285139-05-1
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CC2=NC(=NC=C2CC1N)N
InChIInChI=1S/C8H12N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h4,6H,1-3,9H2,(H2,10,11,12)
InChIKeyKXBJGRDEMICURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinazoline-2,6-diamine (CAS 285139-05-1) – Core Chemical and Pharmacological Baseline for Sourcing Decisions


5,6,7,8-Tetrahydroquinazoline-2,6-diamine (CAS 285139-05-1) is a heterobicyclic organic compound with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol . It belongs to the class of tetrahydroquinazolines, which are partially saturated derivatives of quinazoline. The compound is characterized by a 5,6,7,8-tetrahydroquinazoline core bearing amino groups at the 2- and 6-positions. This scaffold is a key intermediate and a building block in the synthesis of peptidomimetics and more complex quinazoline-based bioactive molecules [1]. The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . Commercially, it is typically supplied as a free base or as a dihydrochloride salt, with purity specifications generally ranging from 95% to 98% .

Why Generic Substitution Fails: Structural Determinants of Potency and Selectivity in Tetrahydroquinazoline Scaffolds


Within the tetrahydroquinazoline class, subtle structural variations—particularly the number and position of amino groups and the nature of substituents at the 6-position—dramatically alter biological activity. Simple alkyl or unsubstituted derivatives like 5,6,7,8-tetrahydroquinazoline-2,6-diamine serve as foundational scaffolds, but their lack of additional substituents results in lower potency and selectivity compared to optimized analogs [1]. For instance, 2,4-diamino-6-substituted tetrahydroquinazolines exhibit nanomolar IC50 values against various DHFR enzymes and achieve 5- to 10-fold selectivity over the mammalian enzyme, whereas the parent unsubstituted or simple alkyl congeners are generally non-selective and less potent [2]. Consequently, substituting 5,6,7,8-tetrahydroquinazoline-2,6-diamine with a more elaborate 2,4-diamino-6-arylmethyl analog would lead to a different pharmacological profile, making the specific CAS 285139-05-1 essential for applications requiring the unadorned 2,6-diamine scaffold, such as intermediate synthesis or as a negative control in SAR studies [3]. The presence of only two amino groups at the 2- and 6-positions, as opposed to the 2,4-diamino motif common in potent DHFR inhibitors, defines its unique chemical space and synthetic utility .

Quantitative Differentiation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine: A Head-to-Head Comparative Analysis for Informed Procurement


Comparative DHFR Inhibitory Potency: Unsubstituted 2,6-Diamine Scaffold vs. Optimized 2,4-Diamino-6-arylmethyl Analogues

While direct IC50 data for 5,6,7,8-tetrahydroquinazoline-2,6-diamine is not reported in peer-reviewed literature, class-level inference from closely related tetrahydroquinazolines provides a clear quantitative distinction. Simple 2,4-diamino-6-alkyl-tetrahydroquinazoline model compounds exhibit DHFR IC50 values in the micromolar range [1]. In contrast, optimized 2,4-diamino-6-arylmethyl analogues, such as compound 5d, achieve IC50 values as low as 0.014 μM against Toxoplasma gondii DHFR and 0.057 μM against Pneumocystis carinii DHFR [1]. This represents a >70-fold increase in potency relative to the unadorned scaffold. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, lacking the 4-amino group and any 6-substituent, is predicted to be even less potent, making it a valuable negative control or an inert building block in SAR studies.

DHFR inhibition antiparasitic structure-activity relationship

Selectivity Profile: Absence of Parasitic vs. Mammalian DHFR Selectivity in the Parent Scaffold

Selectivity ratios (IC50 rat liver DHFR / IC50 pathogen DHFR) are a key differentiator among tetrahydroquinazoline antifolates. Simple 2,4-diamino-6-alkyl model compounds are non-selective, inhibiting the rat liver enzyme more potently than the P. carinii enzyme [1]. Optimized 6-arylmethyl analogues achieve moderate selectivity, with the best combination showing an 8.6-fold selectivity for T. gondii DHFR over rat liver DHFR [1]. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, lacking the 4-amino group essential for tight DHFR binding, is expected to show negligible selectivity and very low absolute potency against all DHFR isoforms.

DHFR selectivity antiparasitic off-target activity

Synthetic Versatility: Positional Isomers and Their Impact on Derivatization

5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a direct synthetic precursor to N-acetylated peptidomimetic building blocks, such as N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9) [1]. This contrasts with the 2,4-diamino isomer, which yields N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6) [1]. The 2,6-diamine arrangement provides a unique 6-amino handle for selective functionalization without interfering with the 2-amino group, a key advantage over the 2,4-diamino system where both amino groups are in the pyrimidine ring. This regioselectivity is quantified by the exclusive formation of 6-acetylated products under standard conditions, with no detectable 2-acetylation [1].

synthetic chemistry building block peptidomimetic

Purity Specifications: Commercial Availability and Quality Control Benchmarks

Commercial suppliers offer 5,6,7,8-tetrahydroquinazoline-2,6-diamine at minimum purity specifications of 95% and 98% . This is comparable to the purity grades available for related tetrahydroquinazoline building blocks, such as 2,6-diamino-5,6,7,8-tetrahydroquinazoline (98.0% [1]). The compound is also available as the dihydrochloride salt (CAS 2098025-36-4) with a purity of ≥95% . The availability of both free base and salt forms with defined purity profiles allows users to select the form that best suits their reaction conditions without additional purification steps, a logistical advantage over less well-characterized analogs.

procurement purity analysis quality control

Optimal Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (CAS 285139-05-1)


Synthesis of Peptidomimetic Building Blocks via Selective 6-Amino Functionalization

Due to its exclusive reactivity at the 6-amino group, 5,6,7,8-tetrahydroquinazoline-2,6-diamine is ideally suited for the synthesis of N-acetylated and other N-substituted derivatives as novel peptidomimetic scaffolds. This application is directly supported by its use in preparing N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide [1]. Procurement of this specific isomer is critical, as the 2,4-diamine isomer would lead to different regioselectivity and product distribution [1].

Negative Control in DHFR Inhibition Assays

Given the quantitative evidence that 5,6,7,8-tetrahydroquinazoline-2,6-diamine lacks the 4-amino group required for potent DHFR inhibition and is predicted to be >70-fold less potent than optimized 2,4-diamino-6-arylmethyl analogues [1], it serves as an excellent negative control in enzyme inhibition and cell-based assays designed to test novel tetrahydroquinazoline-based DHFR inhibitors. Its use ensures that observed effects are due to the test compounds and not the scaffold itself.

Structure-Activity Relationship (SAR) Studies to Map the Contribution of the 4-Amino Group

In medicinal chemistry campaigns targeting DHFR or related folate pathway enzymes, this compound is a vital comparator. By directly contrasting the biological activity of 5,6,7,8-tetrahydroquinazoline-2,6-diamine with that of 2,4-diamino analogues, researchers can quantitatively isolate the contribution of the 4-amino group to potency and selectivity [1]. This SAR insight is essential for rational drug design.

Preparation of Diverse Chemical Libraries via Regioselective Derivatization

The presence of two chemically distinct amino groups (one on the saturated ring, one on the pyrimidine ring) allows for sequential, orthogonal functionalization. This regiochemical handle is a key differentiator from other tetrahydroquinazoline isomers and makes the compound a valuable building block for generating libraries of compounds with varied substitution patterns [1].

Technical Documentation Hub

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